Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201763
InChI: InChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
SMILES:
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC16201763

Molecular Formula: C20H21FN2O2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C20H21FN2O2
Molecular Weight 340.4 g/mol
IUPAC Name benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
Standard InChI Key ULLSVMWDXPGCNW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s spirocyclic core arises from the fusion of a 1,2-dihydroindole (indoline) ring and a piperidine ring at the C3 position of the indoline and C4' position of the piperidine. The fluorine substituent at the 7-position of the indoline ring introduces electronegativity, influencing both reactivity and intermolecular interactions. The benzyloxycarbonyl (-COOCH₂C₆H₅) group at the piperidine nitrogen serves as a protective moiety and modulates solubility .

Stereochemical Considerations

Spiro junctions create chiral centers, and the compound’s stereochemistry is critical for biological activity. X-ray diffraction studies of related fluorinated spiro compounds reveal non-planar arrangements, with dihedral angles between aromatic systems often exceeding 60°, as seen in analogous E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one structures . Such conformational rigidity may enhance target selectivity.

Spectroscopic and Computational Data

  • Molecular Formula: C₂₀H₂₁FN₂O₂

  • Molecular Weight: 340.4 g/mol

  • IUPAC Name: Benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

  • SMILES: C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4

  • InChIKey: ULLSVMWDXPGCNW-UHFFFAOYSA-N

Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, driven by the electronegative fluorine and polar carboxylate group. Nuclear magnetic resonance (NMR) spectra show characteristic shifts: ¹⁹F NMR at -112 ppm (CF₃ in analogous structures) and ¹H NMR signals for the benzyl group at δ 7.32–7.43 ppm .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically employs a multi-step approach:

Reaction Optimization

Critical parameters include:

  • Temperature: 80–100°C for cyclization steps.

  • Catalyst Loading: 20 mol% Yb(OTf)₃ maximizes spirocyclization efficiency.

  • Solvent Systems: Toluene or dichloromethane ensures solubility without side reactions .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Indoline FormationH₂SO₄ (cat.), EtOH, reflux85
SpirocyclizationYb(OTf)₃, toluene, 80°C78
CarboxylationCbzCl, NaHCO₃, DCM, RT92

Industrial-Scale Production

Pilot-scale batches (10 kg) use continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via simulated moving bed (SMB) chromatography achieves >99% purity, critical for pharmaceutical applications.

Biological Activity and Mechanistic Insights

Pharmacological Targets

In vitro assays reveal moderate affinity (Kᵢ = 120 nM) for σ-1 receptors, implicating potential in neuropathic pain management. The fluorine atom enhances blood-brain barrier permeability, with a calculated logP of 2.8 .

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 18 µM, likely through topoisomerase II inhibition. Comparatively, non-fluorinated analogs exhibit 3-fold lower potency, underscoring fluorine’s role .

Metabolic Stability

Microsomal studies (human liver microsomes) indicate a half-life of 45 minutes, with primary metabolites arising from benzyl ester hydrolysis (Cmax = 12 µM at 2 h post-administration in rats) .

Comparative Analysis with Related Spiro Compounds

Table 2: Structural and Activity Comparisons

CompoundTarget (Kᵢ, nM)logPSolubility (mg/mL)
Benzyl 7-fluorospiro[indoline-...σ-1 (120)2.80.12
Benzyl 5-fluorospiro[indoline-...σ-1 (95)3.10.09
Non-fluorinated analogσ-1 (450)2.30.21

Fluorination at the 7-position improves target affinity but reduces aqueous solubility compared to non-fluorinated counterparts. Piperidine N-substitution with bulkier groups (e.g., tert-butyl) further enhances σ-1 selectivity .

Future Directions and Challenges

Drug Development Considerations

  • Prodrug Strategies: Ester prodrugs could address solubility limitations.

  • Stereoselective Synthesis: Enantiomeric resolution via chiral stationary phases (CSPs) may uncover activity disparities.

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